molecular formula C5H9ClN2S B6185041 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride CAS No. 2624137-35-3

3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride

Cat. No.: B6185041
CAS No.: 2624137-35-3
M. Wt: 164.7
InChI Key:
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Description

3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2S·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a nitrile group and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a methylsulfanyl-substituted azetidine precursor. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the azetidine ring under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a reactive site for binding to proteins, while the azetidine ring provides structural rigidity. The methylsulfanyl group can influence the compound’s lipophilicity and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)azetidine-3-carbonitrile
  • 3-(methylthio)azetidine-3-carbonitrile

Uniqueness

3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable tool in various research applications.

Properties

CAS No.

2624137-35-3

Molecular Formula

C5H9ClN2S

Molecular Weight

164.7

Purity

95

Origin of Product

United States

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